![molecular formula C16H11ClN6 B2770674 (E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine CAS No. 109655-13-2](/img/structure/B2770674.png)
(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
“(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine” is a chemical compound that belongs to the class of triazoloquinazolines . Triazoloquinazolines have been reported to exhibit promising anticancer properties as potent VEGFR-2 inhibitors .
Synthesis Analysis
The synthesis of triazoloquinazolines involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes . This method is efficient, operationally simple, and can be carried out at room temperature .Scientific Research Applications
Energetic Materials
- Compound 5 : This compound exhibits excellent insensitivity toward external stimuli (IS = 43 J) and a very good calculated detonation performance (Dv = 9408 m/s and P = 37.8 GPa). It compares favorably to the current secondary-explosive benchmark, CL-20, suggesting its potential as a secondary explosive .
- Azo Compound 10 : With a remarkable measured density of 1.91 g/cm³ at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m/s and P = 34.8 GPa), compound 10 outperforms existing heat-resistant explosives .
- Compounds 14, 17, and 19 : Although highly sensitive (IS ≤ 2 J), they exhibit excellent calculated detonation performance (Dv ≥ 8690 m/s and P ≥ 30.2 GPa). These compounds hold promise as primary explosives .
Synthesis of 1,2,4-Triazoles
- The compound’s structure suggests potential for base-mediated synthesis of 1,2,4-triazoles. Such synthesis could enable the creation of diverse derivatives with various substituents, expanding their utility .
Anti-Tumor Activity and Kinase Inhibition
- Compound 22i : Demonstrates excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines (IC50 values: 0.83 μM, 0.15 μM, and 2.85 μM, respectively). It also inhibits c-Met kinase at the nanomolar level (IC50 = 48 nM) .
Future Directions
The future research directions for “(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine” could involve further exploration of its anticancer properties and potential as a VEGFR-2 inhibitor . Additionally, the development of more efficient synthesis methods and the investigation of its other potential biological activities could also be areas of interest.
properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6/c17-12-7-5-11(6-8-12)9-18-20-15-13-3-1-2-4-14(13)16-21-19-10-23(16)22-15/h1-10H,(H,20,22)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHIRLVTBLVPKI-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3)NN=CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3)N/N=C/C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine |
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